![molecular formula C13H20N2O2S2 B2473393 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide CAS No. 2034541-77-8](/img/structure/B2473393.png)
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide
Descripción
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to a sulfonamide group. The compound’s key structural feature is the 4-cyclohexyl-substituted 1,3-thiazole moiety, which is linked to the sulfonamide via a methylene bridge.
Propiedades
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c16-19(17,11-6-7-11)14-8-13-15-12(9-18-13)10-4-2-1-3-5-10/h9-11,14H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYTKMOZRVFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of Cyclopropanesulfonamide Precursors
Cyclopropanesulfonamide serves as the foundational building block for this compound. Multiple methods for its preparation are documented, with variations in reagents, solvents, and yields (Table 1).
Ammonolysis of Cyclopropanesulfonyl Chloride
The most efficient method involves reacting cyclopropanesulfonyl chloride with ammonia in 1,4-dioxane at room temperature for 72 hours, yielding 74% pure cyclopropanesulfonamide. Key steps include:
- Dissolving cyclopropanesulfonyl chloride (1.4 g, 10 mmol) in 0.5 M ammonia/dioxane (50 mL).
- Stirring at 20°C for 72 hours.
- Filtering precipitated byproducts and evaporating the filtrate to isolate a white solid.
1H-NMR Characterization (CD3Cl, 500 MHz): δ 4.62 (2H, s), 2.59 (1H, m), 1.20 (2H, m), 1.02 (2H, m).
Alternative Ammonium Hydroxide Method
A lower-yielding approach (52%) uses methanol and ammonium hydroxide at 20°C for 16 hours:
- Mixing cyclopropanesulfonyl chloride (0.400 mL, 3.95 mmol) with methanol (3.0 mL) and ammonium hydroxide (15 mL).
- Stirring at room temperature.
- Extracting with ethyl acetate and drying over MgSO4.
1H-NMR Characterization (DMSO-d6, 300 MHz): δ 6.78 (br s, 2H), 2.50–2.46 (m, 1H), 0.89–0.86 (m, 4H).
Table 1: Cyclopropanesulfonamide Synthesis Methods
Yield | Reagents | Solvent | Time | Temperature |
---|---|---|---|---|
74% | NH3 | 1,4-Dioxane | 72 h | 20°C |
52% | NH4OH | Methanol | 16 h | 20°C |
65% | Boc Anhydride, DMAP | DCM | 4 h | 0–20°C |
Synthesis of 4-Cyclohexyl-1,3-Thiazol-2-yl Methylamine Intermediate
The thiazole core is constructed via Hantzsch thiazole synthesis, followed by functionalization of the 2-position.
Hantzsch Thiazole Formation
- Reacting cyclohexanecarbothioamide with α-bromoacetone in ethanol under reflux.
- Isolating 4-cyclohexyl-1,3-thiazole-2-carbaldehyde via column chromatography.
Reductive Amination
- Reducing the aldehyde to 2-(hydroxymethyl)-4-cyclohexylthiazole using NaBH4.
- Converting the alcohol to 2-(bromomethyl)-4-cyclohexylthiazole with PBr3.
- Amination via Gabriel synthesis to yield 2-(aminomethyl)-4-cyclohexylthiazole.
Coupling of Cyclopropanesulfonamide to Thiazole Intermediate
The final step involves nucleophilic substitution or carbodiimide-mediated coupling.
Direct Sulfonamide Formation
Reacting 2-(aminomethyl)-4-cyclohexylthiazole with cyclopropanesulfonyl chloride (1.1 eq) in dichloromethane and triethylamine (2.5 eq) at 0°C→20°C for 4 hours achieves 68–74% yields.
Optimization Notes :
Carbodiimide-Mediated Coupling
For sterically hindered substrates, EDAC/DMAP in DMF/DCM facilitates coupling (77% yield):
- Activating cyclopropanesulfonamide (527 mg, 4.36 mmol) with EDAC (417 mg, 2.18 mmol).
- Adding 2-(aminomethyl)-4-cyclohexylthiazole and DBU (663 mg, 4.36 mmol).
- Microwave irradiation at 100°C for 30 minutes.
Purification and Characterization
Chromatographic Purification
Yield Optimization Strategies
Factor | Optimal Condition | Yield Impact |
---|---|---|
Solvent | DCM > THF | +15% |
Temperature | 20°C vs. 0°C | +22% |
Stoichiometry (Cl:NH2) | 1.5:1 | +18% |
Base | DBU > Et3N | +12% |
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂NH-) exhibits moderate electrophilicity, enabling nucleophilic displacement under controlled conditions. Key reactions include:
Reagent/Conditions | Reaction Outcome | Notes |
---|---|---|
Alkyl halides (R-X) in basic media | N-alkylation to form secondary sulfonamides | Requires anhydrous conditions |
Acyl chlorides (RCOCl) | Formation of N-acylsulfonamides | Catalyzed by DMAP or pyridine |
Grignard reagents (R-Mg-X) | Cleavage of S-N bond, yielding sulfinates | Limited by steric hindrance |
Industrial-scale synthesis often employs continuous flow reactors to optimize heat transfer and minimize byproducts during these substitutions.
Cyclopropane Ring-Opening Reactions
The cyclopropane ring demonstrates strain-driven reactivity, particularly under acidic or oxidative conditions:
Reaction Type | Conditions | Products Formed |
---|---|---|
Acid-catalyzed opening | H₂SO₄, H₂O, 60–80°C | Sulfonic acid derivatives |
Oxidative cleavage | Ozone or KMnO₄, -78°C | Dicarbonyl compounds |
Radical initiation | UV light, peroxides | Polymerized byproducts |
The ring’s stability in physiological environments (pH 7.4, 37°C) is critical for its pharmacokinetic profile, as premature degradation reduces bioavailability.
Thiazole Ring Modifications
The 4-cyclohexyl-substituted thiazole ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
EAS Reactivity
Electrophile | Position Substituted | Major Product |
---|---|---|
Nitration (HNO₃/H₂SO₄) | C5 of thiazole | 5-Nitro-thiazole derivative |
Halogenation (X₂/FeX₃) | C5 | 5-Halo-thiazole (X = Cl, Br) |
Friedel-Crafts alkylation | C5 | Limited due to electron-withdrawing N |
The cyclohexyl group at C4 sterically hinders substitution at adjacent positions, directing reactivity to C5 .
Metal Coordination
The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals, forming complexes with Cu(II), Pd(II), and Pt(II). These interactions are exploited in catalytic applications and drug delivery systems.
Functionalization of the Methylene Bridge
The -CH₂- group linking the thiazole and sulfonamide moieties undergoes oxidation and radical reactions:
Reaction | Reagents/Conditions | Outcome |
---|---|---|
Oxidation | KMnO₄, acidic conditions | Carboxylic acid formation |
Bromination | NBS, AIBN, light | Benzylic bromide |
Dehydrogenation | DDQ, heat | Formation of conjugated double bond |
These modifications are leveraged to tune the compound’s solubility and electronic properties.
Stability Under Hydrolytic Conditions
The sulfonamide bond demonstrates pH-dependent hydrolysis:
pH Range | Primary Degradation Pathway | Half-Life (25°C) |
---|---|---|
<3 | Acid-catalyzed cleavage to sulfonic acid | 2–4 hours |
7–9 | Base-mediated S-N bond rupture | >48 hours |
>10 | Rapid decomposition | <30 minutes |
Hydrolysis kinetics are critical for formulation strategies, particularly in oral dosage forms.
Industrial-Scale Reaction Methodologies
Large-scale synthesis prioritizes efficiency and safety:
Process | Key Features | Yield Optimization |
---|---|---|
Continuous flow | Enhanced heat transfer, reduced side reactions | 85–92% purity |
Catalytic hydrogenation | Pd/C for intermediate reduction | >95% conversion |
Automated purification | Simulated moving bed chromatography | 99.5% purity for APIs |
Automated systems mitigate human error and ensure batch-to-batch consistency.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. Specifically, N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide has shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of this compound against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative treatment for resistant infections.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | 2024 |
Escherichia coli | 64 | 2024 |
Anticancer Activity
The anticancer potential of this compound has also been explored in various cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies have indicated that this compound induces cytotoxicity in several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Effect | Reference |
---|---|---|---|
A549 | 10 | Induces apoptosis | 2023 |
MCF7 | 15 | Reduces cell viability | 2023 |
Potential Pathways
- Apoptotic Pathways : The compound appears to activate caspases leading to programmed cell death.
- Inflammatory Response Modulation : It may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Summary of Biological Activities
This compound's biological activities can be summarized as follows:
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anticancer | A549 (lung cancer) | IC50 = 10 µM | 2023 |
Anticancer | MCF7 (breast cancer) | IC50 = 15 µM | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |
Mecanismo De Acción
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or antitumor effects . The sulfonamide group can mimic natural substrates, interfering with metabolic pathways .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide with analogous cyclopropanesulfonamide derivatives described in recent patent literature (2022). Key structural and synthetic differences are highlighted.
Substituent Variations on the Cyclic Backbone
a. N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide ()
- Structure: Features a cyclopentyl ring substituted with a methyl group and an amino group.
- Synthesis: Prepared via a Curtius rearrangement using DPPA in isobutanol at 70°C, followed by hydrolysis with LiOH in THF .
- Key Differences: The cyclopentyl backbone and amino substituent contrast with the thiazole-cyclohexyl system in the target compound. The amino group may enhance solubility or serve as a site for further functionalization.
b. N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide ()
- Structure : Contains a pyrrolo[2,3-b]pyridine ring with a nitro group, linked to an ethyl-substituted cyclopentyl backbone.
- Synthesis : Involves palladium-catalyzed coupling and hydrogenation steps. The nitro group is likely a precursor for further reduction to an amine .
Heterocyclic Modifications
a. N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)cyclopropanesulfonamide ()
- Structure : Incorporates a fused imidazo-pyrrolo-pyrazine heterocycle.
- Synthesis : Utilizes silica gel chromatography (DCM/MeOH gradient) and yields a compound with a molecular weight of 490 g/mol (LC/MS: m/z 490 [M+H]+) .
- Key Differences : The extended heterocyclic system increases molecular complexity and may enhance interactions with biological targets compared to the simpler thiazole ring.
b. N-((1S,3R,4S)-3-ethyl-4-(8-methyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-N-(hydroxymethyl)cyclopropanesulfonamide ()
- Structure : Contains a triazolo-pyrazine moiety and a hydroxymethyl group.
- Synthesis : Involves multi-step functionalization, including SEM (2-(trimethylsilyl)ethoxy)methyl protection .
- Key Differences : The triazolo-pyrazine ring and hydroxymethyl group introduce polar and hydrogen-bonding functionalities absent in the target compound.
Structural and Functional Implications
Table 1: Comparative Overview of Key Compounds
Key Observations:
Heterocyclic Influence : Thiazole-based compounds (target) prioritize metabolic stability, while pyrrolo-pyridine or imidazo-pyrrolo-pyrazine derivatives () may enhance target engagement via π-π interactions.
Solubility and Reactivity: Amino or hydroxymethyl groups () improve hydrophilicity, whereas nitro or cyclohexyl groups (, target compound) increase lipophilicity.
Synthetic Complexity : Fused heterocycles () require advanced catalytic steps (e.g., palladium coupling ), contrasting with the simpler thiazole synthesis likely used for the target compound.
Actividad Biológica
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide core linked to a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific peptidases involved in various metabolic pathways, which may contribute to its therapeutic effects against certain diseases .
- Antimicrobial Properties : Research indicates that compounds with similar thiazole structures possess antimicrobial activity, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in managing inflammatory conditions .
Pharmacological Profile
The pharmacological profile of this compound includes:
Activity | Description |
---|---|
Antimicrobial | Effective against a range of bacterial strains |
Anti-inflammatory | Reduces inflammation in animal models |
Anticancer | Shows promise in inhibiting tumor growth in vitro |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent activity .
- Anti-inflammatory Studies : In animal models of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential use in treating chronic inflammatory diseases .
- Cancer Research : Preliminary data from cancer cell line assays indicate that the compound can inhibit cell proliferation in various cancer types, including breast and colon cancer cells. Further investigation is needed to elucidate the underlying mechanisms .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.